3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONHXPRLKWXPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological effects, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.
- Molecular Formula : C25H16N2O6S
- Molecular Weight : 472.5 g/mol
- CAS Number : 89139-42-4
Anticancer Potential
Research indicates that sulfonamide derivatives, including 3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide, exhibit significant anticancer properties. The compound has been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), which is a prominent target in cancer therapy due to its overexpression in various tumors.
- Inhibition of CA IX : A study demonstrated that sulfonamide derivatives can inhibit CA IX with high selectivity. For instance, a related compound exhibited an IC50 value of 0.48 nM against CA IX, showcasing the potential efficacy of similar structures in targeting this enzyme .
The biological activity of this compound may be attributed to its ability to bind to specific targets within cancer cells, disrupting their metabolic processes. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoyl and sulfonamide groups significantly influence the binding affinity and selectivity towards CA IX.
Case Studies
- Study on Sulfonamide Derivatives : A series of benzoyl thioureido benzene sulfonamides were synthesized and tested for their anticancer activity. Among these, compounds that closely resemble 3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and CA IX. These studies help elucidate the conformational changes upon binding, which could be critical for designing more potent analogs.
Data Tables
| Compound | IC50 (nM) | Selectivity | Target |
|---|---|---|---|
| Compound 6a | 0.48 | 1500-fold over CA II | CA IX |
| 3-(6-Benzoyl...) | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Substitutions
Key Structural Differences:
- Core Modifications: Unlike triazolo-fused derivatives , the target compound retains the simpler benzo[de]isoquinoline-dione core, which may reduce steric hindrance for target binding.
- Substituent Diversity : The 4-hydroxybenzenesulfonamide group distinguishes it from scriptaid (hydroxyamide chain) and chloroethyl/hydroxyethyl derivatives . This sulfonamide group is structurally analogous to COX-2 inhibitors but lacks the thioimidazole moieties linked to inactivity in cancer studies .
- Benzoyl vs. Halogen Substituents : Unlike active chloro/dichloro-substituted imidazoles , the target compound’s benzoyl group may confer unique electronic effects or metabolic stability.
Functional Comparison
Anticancer Potential:
- Evidence from Analogues : Imidazole derivatives with 4-chloro or 3,4-dichloro substituents showed cytotoxicity against MDA-MB-231 and IGR39 cell lines, while 4-hydroxybenzenesulfonamide-thioimidazole hybrids were inactive . The target compound’s benzoyl group may mitigate inactivity by enhancing hydrophobic interactions with targets.
Anti-Inflammatory Activity:
- COX-2/PGE₂ Inhibition: Compounds 8, 9, and 15 (triazolo-isoquinolines) demonstrated significant COX-2 inhibition and reduced PGE₂ levels in vivo .
Epigenetic Modulation:
- HDAC Inhibition: Scriptaid, a structural analogue, enhanced histone acetylation (H3K9ac) and reduced apoptosis in cloned embryos . The target compound’s benzo[de]isoquinoline-dione core may similarly interact with HDACs, though the sulfonamide group could redirect its mechanism.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, anthranilic acid derivatives are reacted with isothiocyanato-benzenesulfonamide intermediates under reflux in alcohols (e.g., ethanol or methanol) to form the core scaffold . Key steps include:
- Coupling : Use of nucleophilic substitution or condensation reactions to introduce the benzoyl and sulfonamide groups.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS) for structural validation .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and torsional conformations .
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies sulfonamide protons (δ ~7.14 ppm, singlet) and hydroxyl groups (δ ~10.8 ppm, exchangeable with D₂O). IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for complex intermediates like the benzo[de]isoquinolinone core?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.
- Workflow example : A 78% yield was achieved for a related sulfonamide derivative using acetonitrile as solvent and stoichiometric control of isocyanate reagents .
Q. How should contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?
- Methodological Answer : Use SHELXL’s PART and SIMU instructions to model disorder:
Split positions : Assign partial occupancies to overlapping atoms.
Restraints : Apply DFIX (distance) and FLAT (planarity) commands for aromatic systems.
Validation : Check R-factor convergence (<5%) and Fo-Fc maps in WinGX to ensure residual electron density is <0.3 eÅ⁻³ .
Q. What computational methods predict the compound’s solubility or binding affinity?
- Methodological Answer :
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set optimizes geometry and calculates electrostatic potential maps for solubility trends.
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., carbonic anhydrase) using flexible ligand docking and MM/GBSA scoring .
- Solvent-accessible surface area (SASA) : Predicts hydrophobicity using MD simulations in GROMACS .
Q. Which spectroscopic techniques differentiate between sulfonamide tautomers?
- Methodological Answer :
- Variable-temperature NMR : Observe proton exchange between sulfonamide (NH₂) and hydroxyl groups at 25–80°C.
- IR titration : Track shifts in N-H stretches (~3350 cm⁻¹) upon tautomerization in DMSO .
- XPS : Nitrogen 1s peaks at ~399.5 eV confirm sulfonamide protonation states .
Specialized Methodological Challenges
Q. How to assess the compound’s stability under physiological conditions (e.g., pH 7.4)?
- Methodological Answer :
- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
- Mass balance : Compare initial and final concentrations; >90% recovery indicates stability.
- TGA/DSC : Thermal decomposition profiles (N₂ atmosphere) identify melting points and hydrate formation .
Q. What strategies validate structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., morpholine, chloro) at the 4-hydroxy position to modulate bioactivity .
- Enzyme inhibition assays : Measure IC₅₀ against carbonic anhydrase isoforms using stopped-flow CO₂ hydration .
- Statistical modeling : QSAR with descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
